molecular formula C12H14N6O4S2 B254236 2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No. B254236
M. Wt: 370.4 g/mol
InChI Key: RNHXQZVNZQYRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of 2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed to interact with proteins through covalent bonding with cysteine residues. This interaction leads to the modification of the protein structure and function.
Biochemical and Physiological Effects:
2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to induce protein crosslinking, inhibit protein-protein interactions, and modify protein function. These effects have been studied in various biological systems, including cells and animals.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide in lab experiments is its high reactivity towards cysteine residues, which makes it a useful tool for studying protein structure and function. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the use of 2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide in scientific research. One direction is the development of new methods for its synthesis, which could lead to the discovery of new compounds with similar or improved properties. Another direction is the exploration of its potential applications in medicine, such as in the development of new drugs or therapies. Additionally, further studies are needed to fully understand its mechanism of action and its effects on biological systems.
In conclusion, 2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a promising compound that has been widely used in scientific research. Its high reactivity towards cysteine residues makes it a useful tool for studying protein structure and function, but its potential toxicity requires careful handling and disposal. Further studies are needed to fully understand its mechanism of action and its potential applications in medicine.

Synthesis Methods

The synthesis of 2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has been reported in various scientific papers. One of the commonly used methods involves the reaction of 3,5-dioxo-2H-1,2,4-triazine-6-thiol with 2-bromoacetic acid N,N,4-trimethyl-1,3-thiazole-5-carboxamide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has been widely used in scientific research for various applications. It has been used as a fluorescent probe to study protein-protein interactions, as a crosslinking agent for protein modification, and as a building block for the synthesis of other compounds.

properties

Product Name

2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Molecular Formula

C12H14N6O4S2

Molecular Weight

370.4 g/mol

IUPAC Name

2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H14N6O4S2/c1-5-7(10(21)18(2)3)24-12(13-5)14-6(19)4-23-9-8(20)15-11(22)17-16-9/h4H2,1-3H3,(H,13,14,19)(H2,15,17,20,22)

InChI Key

RNHXQZVNZQYRSR-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC(=O)CSC2=NNC(=O)NC2=O)C(=O)N(C)C

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CSC2=NNC(=O)NC2=O)C(=O)N(C)C

Origin of Product

United States

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